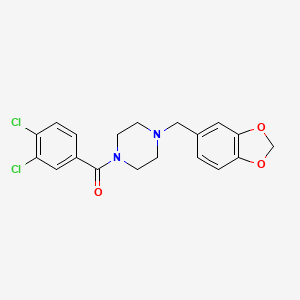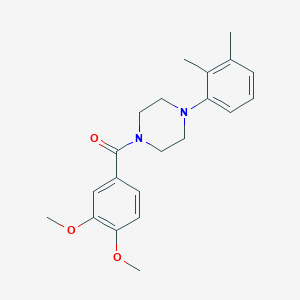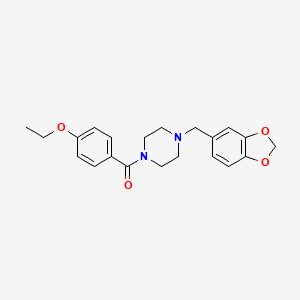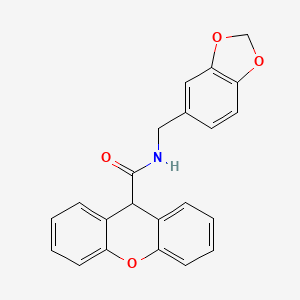
1-(1,3-benzodioxol-5-ylmethyl)-4-(5-chloro-2-methoxybenzoyl)piperazine
Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-(5-chloro-2-methoxybenzoyl)piperazine, also known as BDP, is a chemical compound that has been widely studied for its potential therapeutic applications. BDP is a piperazine derivative that has been shown to possess a range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects. In
Scientific Research Applications
1-(1,3-benzodioxol-5-ylmethyl)-4-(5-chloro-2-methoxybenzoyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory and anti-oxidant effects, making it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases, such as arthritis and cancer. This compound has also been shown to possess anti-cancer effects, making it a potential candidate for cancer therapy.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(5-chloro-2-methoxybenzoyl)piperazine is not fully understood. However, it has been shown to inhibit the expression of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory and anti-oxidant effects, which may be attributed to its ability to inhibit the expression of inflammatory cytokines and activate the Nrf2 pathway. This compound has also been shown to possess anti-cancer effects, which may be attributed to its ability to induce apoptosis and inhibit cell proliferation.
Advantages and Limitations for Lab Experiments
1-(1,3-benzodioxol-5-ylmethyl)-4-(5-chloro-2-methoxybenzoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been shown to possess a range of biological activities, making it a potential candidate for the development of new therapeutics. However, this compound also has limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its biological effects.
Future Directions
There are several future directions for the research of 1-(1,3-benzodioxol-5-ylmethyl)-4-(5-chloro-2-methoxybenzoyl)piperazine. One potential direction is the development of this compound-based therapeutics for the treatment of inflammatory and oxidative stress-related diseases, such as arthritis and cancer. Another potential direction is the elucidation of the mechanism of action of this compound, which may provide insights into its biological effects and potential therapeutic applications. Additionally, further research is needed to explore the potential side effects and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics.
properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-chloro-2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4/c1-25-17-5-3-15(21)11-16(17)20(24)23-8-6-22(7-9-23)12-14-2-4-18-19(10-14)27-13-26-18/h2-5,10-11H,6-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDQQSUDLUYCGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401323821 | |
| Record name | [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-chloro-2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200694 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
349538-96-1 | |
| Record name | [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-chloro-2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B3467170.png)
![2-fluoro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B3467178.png)



![4-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)phenyl acetate](/img/structure/B3467210.png)
![2-(2-methoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B3467220.png)

![ethyl {2-[(2-phenoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3467233.png)


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(1,3-benzodioxol-5-yl)acrylamide](/img/structure/B3467255.png)
![3-(1,3-benzodioxol-5-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide](/img/structure/B3467263.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine](/img/structure/B3467268.png)